4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid
Description
4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid (CAS: 325471-38-3) is a thiazole-derived small molecule with the molecular formula C₁₄H₁₄N₂O₃S and a molecular weight of 290.34 g/mol . Its structure comprises a 1,3-thiazole core substituted with a methyl group at position 5 and a phenyl group at position 4, linked via an amino-oxobutanoic acid chain. This compound is widely utilized as a versatile scaffold in medicinal chemistry and drug discovery due to its modular structure, which allows for functionalization at multiple positions .
Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The oxobutanoic acid moiety enhances water solubility, making this compound suitable for biochemical assays and pharmacokinetic studies .
Properties
IUPAC Name |
4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5-4-9-8(14-5)10-6(11)2-3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBLXWMMQNZTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with a suitable acylating agent. One common method is the acylation of 5-methyl-1,3-thiazole-2-amine with succinic anhydride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules, focusing on structural variations, molecular properties, and inferred biological implications.
Thiazole Derivatives with Varied Substituents
(a) 4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic Acid
- Molecular Formula : C₁₀H₁₂N₂O₃S
- Molecular Weight : 240.28 g/mol
- Key Feature : Cyclopropyl substitution at position 4 of the thiazole ring.
- However, the absence of aromaticity may limit π-π stacking interactions in biological targets .
(b) 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic Acid
- Molecular Formula : C₁₃H₁₀ClN₂O₃S
- Molecular Weight : 324.78 g/mol
- Key Feature : Chlorine atom at the para position of the phenyl ring.
- Comparison : The electron-withdrawing chlorine substituent increases molecular weight and may enhance binding affinity to hydrophobic pockets in enzymes or receptors. However, it could reduce solubility compared to the methyl-phenyl analog .
(c) 4-{[4-(3-Chlorophenyl)-5-Methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic Acid
- Molecular Formula : C₁₄H₁₃ClN₂O₃S
- Molecular Weight : 324.78 g/mol
- Key Feature : Combined methyl (position 5) and 3-chlorophenyl (position 4) substitutions.
- Comparison : The meta-chloro substitution may alter electronic distribution compared to the target compound’s unsubstituted phenyl group, influencing interactions with charged residues in target proteins .
Heterocyclic Variants
(a) 3-[(5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino]propanoic Acid
- Key Feature: Incorporates a nitrobenzylidene-thiazolidinone hybrid structure.
- The propanoic acid chain (vs. butanoic acid in the target compound) shortens the spacer, which might affect binding geometry .
(b) 4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic Acid
- Molecular Formula : C₁₄H₁₄N₂O₃S
- Molecular Weight : 290.34 g/mol
- Key Feature : Structural isomer of the target compound with phenyl at position 4 and methyl at position 3.
- Comparison : Identical molecular formula but distinct substitution pattern. This positional isomerism could lead to differences in crystal packing, solubility, and target selectivity .
Oxobutanoic Acid Chain Modifications
(a) 3-[(4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)(p-tolyl)amino]propanoic Acid
- Key Feature: Thiophene substituent and propanoic acid chain.
- Comparison: The thiophene’s sulfur atom may participate in hydrogen bonding, while the shorter chain could restrict conformational flexibility compared to the butanoic acid moiety .
Biological Activity
4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid can be represented as follows:
This compound features a thiazole ring, which is known for its biological significance in various pharmacological contexts.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on tyrosinase , an enzyme critical in melanin biosynthesis. Tyrosinase inhibition is relevant for conditions such as hyperpigmentation and melanoma.
Tyrosinase Inhibition
Research indicates that derivatives of 4-oxobutanoic acid exhibit varying degrees of tyrosinase inhibitory activity. A study demonstrated that certain alkyl derivatives showed significant inhibition compared to the parent compound, with IC50 values indicating effective concentrations for inhibition:
| Compound | IC50 (µM) | % Inhibition at 500 µM |
|---|---|---|
| Kojic Acid (control) | 21.8 ± 1.7 | 100% |
| 4-Oxobutanoate Derivative A | 128.8 ± 1.9 | 85.6% |
| 4-Oxobutanoate Derivative B | 102.3 ± 1.8 | 72.8% |
These results suggest that structural modifications can enhance the inhibitory potency against tyrosinase, making these derivatives promising candidates for further development in dermatological applications .
Biological Activity in Cell Lines
In vitro studies have explored the effects of 4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid on various cell lines. The compound demonstrated cytotoxic effects on cancer cell lines, indicating potential anti-cancer properties.
Case Study: Anti-Cancer Activity
One notable case study involved the evaluation of this compound against human melanoma cell lines. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanisms underlying this effect appeared to involve the induction of oxidative stress and disruption of mitochondrial function.
Pharmacological Applications
Given its biological activities, 4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid has potential applications in:
- Dermatology : As a treatment for hyperpigmentation and skin disorders.
- Oncology : As a candidate for developing anti-cancer therapies targeting melanoma and possibly other cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
